molecular formula C18H19N5O2S B6580322 2-[4-oxo-7-phenyl-2-(piperidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide CAS No. 1203417-49-5

2-[4-oxo-7-phenyl-2-(piperidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide

Cat. No.: B6580322
CAS No.: 1203417-49-5
M. Wt: 369.4 g/mol
InChI Key: CSPHXUNZEYYDIL-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[4,5-d]pyridazine class, characterized by a fused heterocyclic core comprising thiazole and pyridazine rings. Key structural features include:

  • Position 7: A phenyl substituent, enhancing aromatic stacking and stability.
  • Acetamide side chain: Likely influencing solubility and metabolic stability.

Synthetic routes for analogous compounds involve cyclocondensation of aminothiazole precursors with hydrazine () or microwave-assisted regioselective alkylation ().

Properties

IUPAC Name

2-(4-oxo-7-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c19-13(24)11-23-17(25)15-16(14(21-23)12-7-3-1-4-8-12)26-18(20-15)22-9-5-2-6-10-22/h1,3-4,7-8H,2,5-6,9-11H2,(H2,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPHXUNZEYYDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Findings

  • Position 2 Substituents: Piperidine (target compound) vs. morpholino (Compound 16a): Morpholino derivatives exhibit superior analgesic activity in vivo, suggesting that oxygen-containing heterocycles may enhance CNS penetration . Ethyl groups () could reduce steric hindrance but lower polarity.
  • Position 7 Substituents : Phenyl (target) vs. thienyl (Compound 16a): Thienyl’s sulfur atom may improve electron-rich interactions, enhancing receptor binding. Furan-2-yl () introduces heteroaromaticity but reduces hydrophobicity.
  • Side Chains : Acetamide (target) vs. propyl acetamide (): Propyl chains may prolong half-life via reduced renal clearance but could decrease solubility. Chloro-fluorophenyl groups () enhance halogen bonding but increase molecular weight.

Pharmacokinetic and Mechanistic Insights

  • Permeability : Thiazolo[4,5-d]pyridazines with triazole-thioxo substituents () showed variable lipophilic membrane permeability, influenced by thioxo groups. The target compound’s acetamide may balance polarity and absorption .
  • Target Engagement: Morpholino derivatives () likely modulate cyclooxygenase (COX) pathways, whereas antifungal analogs () target fungal CYP51. The target compound’s piperidine group may interact with opioid or serotonin receptors, given structural parallels to known analgesics .

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